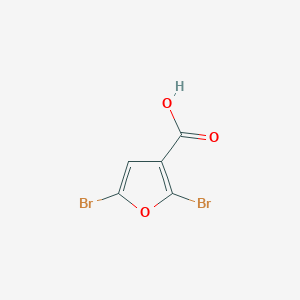

2,5-Dibromofuran-3-carboxylic acid

Descripción

Significance of Furan (B31954) Scaffolds in Heterocyclic Synthesis

Furan scaffolds are fundamental five-membered aromatic heterocycles containing an oxygen atom, which serve as versatile building blocks in the synthesis of a wide array of more complex molecules. Their utility stems from the electron-rich nature of the furan ring, making it susceptible to various electrophilic substitution reactions. Furthermore, the furan ring can participate in cycloaddition reactions, acting as a diene, and can be transformed into other heterocyclic and carbocyclic systems. This chemical versatility has established furan derivatives as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Overview of Halogenation Strategies in Furan Chemistry

The introduction of halogen atoms onto the furan ring is a key strategy for modifying its electronic properties and providing handles for further functionalization. Halogenation of furans can be achieved through various methods, often employing reagents like elemental bromine (Br₂), N-bromosuccinimide (NBS), and other halogenating agents. The regioselectivity of these reactions is influenced by the directing effects of existing substituents on the furan ring. The presence of electron-withdrawing groups, such as a carboxylic acid, can deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. The resulting halofurans are valuable precursors for a multitude of transformations, most notably in metal-catalyzed cross-coupling reactions.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O3/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFSHBPITAYYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743673 | |

| Record name | 2,5-Dibromofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32460-22-3 | |

| Record name | 3-Furancarboxylic acid, 2,5-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2,5 Dibromofuran 3 Carboxylic Acid

Molecular Structure and Key Identifiers

The structural and identifying information for this compound is summarized in the table below.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₅H₂Br₂O₃ nih.gov |

| Molecular Weight | 269.88 g/mol nih.gov |

| CAS Number | 32460-22-3 nih.gov |

| Canonical SMILES | C1=C(C(=O)O)C(=O)C(=C1Br)Br nih.gov |

| InChI Key | UFFSHBPITAYYJR-UHFFFAOYSA-N nih.gov |

Spectroscopic Data

The spectroscopic data for this compound are essential for its characterization and for confirming its structure after synthesis.

In the ¹H NMR spectrum of this compound, a single proton signal is expected for the hydrogen atom at the 4-position of the furan (B31954) ring. This signal would likely appear as a singlet in the aromatic region of the spectrum. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

The ¹³C NMR spectrum would show five distinct carbon signals. The carbon atom of the carboxylic acid group is expected to have a chemical shift in the range of 160-180 ppm. The four carbon atoms of the furan ring would also have characteristic chemical shifts, with the bromine-substituted carbons appearing at different chemical shifts compared to the other ring carbons.

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration from the carbonyl group of the carboxylic acid would typically appear around 1700 cm⁻¹. The C-Br stretching vibrations would be observed at lower frequencies in the fingerprint region.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Transformation Pathways of 2,5 Dibromofuran 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) at the 3-position of the furan (B31954) ring is a versatile functional handle, enabling a variety of derivatization reactions. These transformations are fundamental in organic synthesis for creating esters, amides, and other valuable intermediates.

The conversion of a carboxylic acid to a more reactive acyl halide is a common and crucial step in organic synthesis. This transformation activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. For 2,5-dibromofuran-3-carboxylic acid, the corresponding acyl halide, 2,5-dibromofuran-3-carbonyl chloride, can be synthesized using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are typically employed for this purpose, converting the carboxylic acid into the highly reactive acyl chloride. This method is widely applied in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. For instance, acid chlorides derived from furan carboxylic acids are useful precursors for producing furoate esters and polymers. rsc.orgresearchgate.net

Table 1: Synthesis of 2,5-Dibromofuran-3-carbonyl chloride

| Reactant | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2,5-Dibromofuran-3-carbonyl chloride |

Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification is a classic method where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This reversible reaction produces an ester and water. masterorganicchemistry.com this compound can be readily converted to its corresponding esters through this method. The reaction equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Modern methods for esterification that operate under milder conditions have also been developed. These often involve the use of activating agents. For example, a combination of triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS) can activate the carboxylic acid, facilitating its reaction with various alcohols to produce esters in good yields under mild conditions. researchgate.net

Table 2: Representative Esterification Reactions

| Reactant | Alcohol | Product |

| This compound | Methanol (B129727) | Methyl 2,5-dibromofuran-3-carboxylate |

| This compound | Ethanol | Ethyl 2,5-dibromofuran-3-carboxylate |

| This compound | Isopropanol | Isopropyl 2,5-dibromofuran-3-carboxylate |

The formation of an amide bond is one of the most significant reactions in organic and medicinal chemistry due to the prevalence of amides in natural products, pharmaceuticals, and polymers. researchgate.net Direct amidation of this compound can be achieved by reacting it with a primary or secondary amine. However, this direct condensation often requires high temperatures and is not always efficient.

To facilitate amide bond formation under milder conditions, various coupling agents or in situ activation methods are used. A system of triphenylphosphine (PPh₃) and iodine (I₂) can activate carboxylic acids towards nucleophilic attack by amines. rsc.org The outcome of this reaction can be highly dependent on the order of reagent addition. rsc.org More recently, diboron (B99234) catalysts, such as tetrahydroxydiboron, have been reported as simple and highly efficient catalysts for the amidation of aromatic carboxylic acids, proceeding without the need for stoichiometric or additional dehydrating agents. researchgate.net These methods provide a pathway to synthesize a wide range of 2,5-dibromofuran-3-carboxamides.

Table 3: Representative Amidation Reactions

| Reactant | Amine | Product |

| This compound | Ammonia | 2,5-Dibromofuran-3-carboxamide |

| This compound | Aniline | N-Phenyl-2,5-dibromofuran-3-carboxamide |

| This compound | Diethylamine | N,N-Diethyl-2,5-dibromofuran-3-carboxamide |

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide (CO₂). This reaction is a key transformation for various furan carboxylic acids and can proceed through different pathways depending on the reagents and conditions.

Protodecarboxylation, or protodecarboxylative substitution, involves the replacement of a carboxylic acid group with a hydrogen atom. For heteroaromatic carboxylic acids, including furan carboxylic acids, an efficient method involves catalysis by silver carbonate (Ag₂CO₃) in the presence of acetic acid (AcOH) in a dimethyl sulfoxide (B87167) (DMSO) solvent. organic-chemistry.org Applying this method to this compound would be expected to yield 2,5-dibromofuran. imperial.ac.uk Thermal decarboxylation, induced by heat, is another potential pathway, as has been demonstrated for 2-furoic acid, which decarboxylates at temperatures around 140-160 °C to form furan. researchgate.net The progressive decarboxylation of poly-substituted furan carboxylic acids has also been noted as a method to synthesize less substituted furans, such as 3-furoic acid from furantetracarboxylic acid. uni.edu

Decarboxylative halogenation, or halodecarboxylation, is a process where the carboxyl group is replaced by a halogen atom. acs.orgnih.gov This reaction allows for the conversion of readily available carboxylic acids into valuable organic halides. acs.orgnih.gov The reaction can be particularly useful for installing a halogen at a position that is not easily accessible through direct electrophilic halogenation. nih.gov For example, furan-2-carboxylic acids have been shown to undergo decarboxylative fluorination when treated with Selectfluor. acs.orgnih.gov While specific examples for this compound are not detailed, the general applicability of halodecarboxylation to (hetero)aromatic acids suggests that this compound could be converted to a tri-halogenated furan derivative, such as 2,3,5-tribromofuran, under appropriate conditions (e.g., using a modified Hunsdiecker reaction).

Decarboxylation Reactions of Furan Carboxylic Acids

Reactions Involving the Bromine Substituents on the Furan Ring

The bromine atoms at the C2 and C5 positions of the furan ring are key sites for chemical modification, enabling the introduction of a wide array of functional groups through various metal-catalyzed and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Kumada)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The differential reactivity of the bromine atoms can often be exploited to achieve selective functionalization.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely employed for the arylation of heterocyclic compounds. nih.govlumenlearning.com In systems analogous to this compound, such as 2,5-dibromo-3-alkylthiophenes, the bromine at the C5 position (adjacent to the unsubstituted carbon) is typically more reactive and undergoes selective substitution when a substoichiometric amount of the coupling partner is used. nih.gov This regioselectivity is attributed to the electronic and steric environment of the bromine atoms. The reaction of 2,5-dibromo-3-methylthiophene (B84023) with various arylboronic acids using a Pd(PPh₃)₄ catalyst demonstrates this principle, yielding mono-substituted products at the C5 position. nih.gov A similar outcome is expected for this compound. By using an excess of the boronic acid, double cross-coupling can be achieved to substitute both bromine atoms. nih.gov

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. lumenlearning.comlibretexts.org The Suzuki reaction is favored for its mild conditions, tolerance of various functional groups, and use of non-toxic organoborane reagents. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki Cross-Coupling Reactions on an Analogous Substrate (2,5-dibromo-3-methylthiophene)

| Reactant | Arylboronic Acid | Catalyst/Base | Selectivity | Product Type | Reference |

|---|---|---|---|---|---|

| 2,5-dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ / K₃PO₄ | Selective substitution at C5 | Mono-substituted | nih.gov |

| 2,5-dibromo-3-methylthiophene | Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ / K₃PO₄ | Substitution at C2 and C5 | Di-substituted | nih.gov |

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems. squarespace.com Nickel, being more earth-abundant, offers significant economic and environmental advantages. squarespace.com These reactions can couple a wide range of electrophiles, including those with traditionally inert bonds, often through mechanisms involving different oxidation states of nickel, such as Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles. squarespace.com

Nickel catalysts are particularly effective for reactions involving alkyl groups and can tolerate functional groups that might be problematic in palladium-catalyzed systems. squarespace.com For a substrate like this compound, nickel catalysis could be employed for Kumada (using Grignard reagents), Negishi (using organozinc reagents), or Sonogashira (using terminal alkynes) couplings. The development of nickel-catalyzed cross-electrophile coupling (XEC) also provides a method for directly coupling two different electrophiles, avoiding the need for pre-formed organometallic nucleophiles. wisc.edu

Nucleophilic Substitution Reactions

The bromine atoms on the furan ring can be displaced by strong nucleophiles. In the structurally similar compound 3,5-dibromofuran-2-carboxylic acid, the bromine atoms are susceptible to substitution by nucleophiles such as amines and thiols. This suggests that this compound would undergo similar nucleophilic aromatic substitution reactions to yield products like 2,5-diaminofuran-3-carboxylic acid or 2,5-bis(thio)furan-3-carboxylic acid derivatives under appropriate conditions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, typically involving the reaction of an organohalide with an organolithium reagent. princeton.edu This reaction is generally rapid and reversible, with the equilibrium favoring the formation of the more stable organolithium species. princeton.edu For this compound, treatment with an organolithium reagent like n-butyllithium or t-butyllithium would be expected to result in the exchange of one or both bromine atoms for lithium. The resulting lithiated furan species are potent nucleophiles and can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups. nih.gov The regioselectivity of the exchange can often be controlled by temperature and the choice of organolithium reagent.

Reactivity of the Furan Ring System

The furan ring itself is an electron-rich aromatic system, typically reactive towards electrophiles. matanginicollege.ac.in However, in this compound, the presence of three electron-withdrawing groups (two bromines and a carboxylic acid) significantly deactivates the ring towards electrophilic aromatic substitution. matanginicollege.ac.in

Despite this deactivation, the furan ring can participate in other types of reactions:

Oxidation: The furan nucleus can be susceptible to oxidative cleavage. For instance, oxidation of the related 3,5-dibromofuran-2-carboxylic acid can lead to the formation of furan-2,3,5-tricarboxylic acid, indicating that the ring can be opened and re-aromatized under certain oxidative conditions. Furan ring-opening reactions are valuable in synthesis, providing access to 1,4-dicarbonyl compounds and other useful intermediates. researchgate.netrsc.org

Addition Reactions: While less reactive than unsubstituted furan, the diene character of the furan ring might still allow it to participate in cycloaddition reactions like the Diels-Alder reaction, although the conditions required would likely be harsh due to the ring's deactivation. matanginicollege.ac.in

Reduction: The furan ring can be reduced, for example, via catalytic hydrogenation. However, this process can sometimes be complicated by catalyst poisoning or ring-opening side reactions. matanginicollege.ac.in

Cycloaddition Reactions (e.g., [4+2] Cycloaddition with 2,5-Dibromofuran)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. The furan ring can act as a diene in this reaction. However, the aromatic character of furan leads to a less favorable reaction compared to non-aromatic dienes, and the resulting oxabicycloheptene adducts can often undergo a retro-Diels-Alder reaction. nih.gov

The feasibility of the Diels-Alder reaction is largely dictated by the electronic nature of both the diene and the dienophile, as explained by Frontier Molecular Orbital (FMO) theory. nih.gov Normal-electron-demand Diels-Alder reactions are accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. ijcrcps.com Conversely, inverse-electron-demand Diels-Alder reactions are favored by electron-withdrawing groups on the diene and electron-donating groups on the dienophile. rsc.org

For this compound, the two bromine atoms and the carboxylic acid group are all electron-withdrawing. This significantly reduces the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, making it a poor diene for normal-electron-demand Diels-Alder reactions. rsc.org Computational studies on substituted furans have shown that the presence of electron-withdrawing groups like -Cl, -CHO, -NO2, and -CN increases the activation energy for the reaction with maleic anhydride. nih.gov Given that bromine and carboxylic acid are also electron-withdrawing, this compound is expected to be highly unreactive as a diene in reactions with typical electron-poor dienophiles like maleimides or acrylates under standard conditions.

To achieve a successful [4+2] cycloaddition with this electron-deficient furan, an inverse-electron-demand Diels-Alder approach would be necessary, employing an electron-rich dienophile. Even so, the inherent aromaticity of the furan ring and the potential for the retro-Diels-Alder reaction remain significant challenges. mdpi.com

Below is a table illustrating the general effect of substituents on the reactivity of furans in normal-electron-demand Diels-Alder reactions.

| Furan Derivative | Substituent(s) | Electronic Effect | Expected Diels-Alder Reactivity (with electron-poor dienophile) |

| 2,5-Dimethylfuran | -CH3 (x2) | Electron-donating | High |

| Furan | -H | Neutral | Moderate |

| 2-Chlorofuran | -Cl | Electron-withdrawing | Low |

| 2,5-Furandicarboxylic acid | -COOH (x2) | Electron-withdrawing | Very Low rsc.org |

| This compound | -Br (x2), -COOH | Strongly Electron-withdrawing | Extremely Low (predicted) |

Dearomatization Reactions of Furan Scaffolds

Dearomatization reactions transform flat, aromatic systems into three-dimensional structures, providing access to a wide range of synthetically valuable building blocks. The dearomatization of furans can be achieved through various strategies, including oxidative methods, cycloadditions (as discussed above), and reactions with electrophiles.

Given the electron-deficient nature of this compound, oxidative dearomatization would likely require harsh conditions. A more plausible approach for the dearomatization of such a substituted furan would be through electrophilic attack, potentially leading to subsequent transformations. For instance, brominative dearomatization has been reported for other furan derivatives, such as glycosyl furans, leading to the formation of bromo-furo[3,2-b]furans. researchgate.net This suggests that electrophilic bromine could potentially react with this compound, although the existing electron-withdrawing groups would deactivate the ring towards electrophilic attack.

Another strategy for the dearomatization of halogenated aromatic compounds involves a dearomatization/dehalogenation sequence. For example, a dearomatization/debromination strategy has been developed for bromophenols. nih.gov A similar conceptual pathway could be envisioned for this compound, where an initial dearomatizing event is followed by the removal of one or more bromine atoms.

Cobalt-catalyzed oxygenation/dearomatization has also been shown to convert furans into various products like lactones and silyl (B83357) peroxides. nyu.edu The applicability of this method to a highly substituted and electron-poor furan like this compound would need to be experimentally verified.

The table below summarizes some general dearomatization strategies for furan scaffolds and their potential applicability to this compound.

| Dearomatization Strategy | Reagents/Conditions | Typical Product(s) from Simple Furans | Potential for this compound |

| Oxidative Dearomatization | m-CPBA, NBS/H2O | Butenolides, hydroxybutenolides | Likely requires harsh conditions due to electron-deficient ring. |

| [3+2] Cycloaddition/Ring-Opening | α-Fluoroalkyl furfuryl cation with azides | (E)-fluoroalkyl enone triazoles nih.gov | Plausible, but reactivity may be low. |

| Bromoetherification | N-Bromo amides | Furo[3,2-b]furans researchgate.net | Possible, but the ring is deactivated towards electrophilic attack. |

| Cobalt-Catalyzed Oxygenation | Co(acac)2, O2, Et3SiH | Lactones, silyl peroxides nyu.edu | Feasibility is uncertain due to electronic effects. |

Application As a Building Block in Advanced Organic Synthesis

Synthesis of Polyfunctionalized Furan (B31954) Derivatives

The structure of 2,5-dibromofuran-3-carboxylic acid is primed for the creation of highly substituted furan derivatives. The differential reactivity of the bromine atoms and the carboxylic acid allows for a stepwise functionalization strategy. For instance, the carboxylic acid can first be converted into an ester or an amide. Subsequently, the bromine atoms can be selectively replaced through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This approach enables the introduction of a wide variety of aryl, alkyl, or alkynyl groups at the 2 and 5 positions of the furan ring.

This sequential functionalization is key to constructing complex furan-containing molecules where each substituent is precisely placed to achieve a desired chemical property or biological activity. The synthesis of furan-3-carboxamides, for example, can be achieved by reacting the parent carboxylic acid with various amines. researchgate.net This modular approach is fundamental to creating libraries of compounds for screening in drug discovery and materials science.

Precursor for Complex Heterocyclic Architectures

The dibrominated furan ring is a valuable scaffold for constructing more complex heterocyclic systems. Furan derivatives are known to be incorporated into the synthesis of intricate molecules. chemicalbook.com this compound can serve as a linchpin in synthetic sequences leading to fused ring systems or macrocycles. For example, the bromine atoms can participate in intramolecular coupling reactions to form bicyclic or polycyclic structures.

Furthermore, furan rings can act as dienes in Diels-Alder reactions. The electronic nature of the substituents on the furan ring influences its reactivity in such cycloadditions. The presence of a bromo-substituent has been shown to improve the yield of intramolecular Diels-Alder reactions in related furan systems. chemicalbook.com This suggests that this compound and its derivatives could be valuable precursors for creating complex polycyclic architectures that are often found in natural products and pharmacologically active compounds.

Role in the Construction of π-Conjugated Systems

There is significant interest in furan-containing polymers for applications in materials science, particularly for organic electronics. Furan derivatives have been incorporated into low band-gap polymers used in the development of efficient solar cells. chemicalbook.com The thiophene (B33073) analogue, 2,5-dibromothiophene-3-carboxylic acid, is a well-established building block for π-conjugated polymers used in organic field-effect transistors. acs.org

By analogy, this compound is an excellent candidate for constructing π-conjugated systems. The furan ring itself is an aromatic system that can participate in conjugation. The two bromine atoms serve as handles for polymerization or for extending conjugation through cross-coupling reactions with other aromatic units. The carboxylic acid group provides a point for modifying the material's properties, such as solubility, or for anchoring the molecule to a surface. This makes the compound a promising monomer for the synthesis of novel conductive polymers and organic semiconductors.

Integration into Synthetic Routes for Specialized Organic Materials

The versatility of this compound allows for its integration into synthetic pathways for a variety of specialized organic materials. These materials include, but are not limited to, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and functional polymers. The ability to precisely tune the electronic properties of the final material by choosing the appropriate coupling partners for the dibromo-positions makes this compound particularly attractive.

In medicinal chemistry, halogenated heterocycles are critical intermediates in drug discovery. The furan scaffold is present in numerous biologically active compounds. The synthetic flexibility of this compound allows for its use in creating novel compounds for pharmacological screening. By converting the carboxylic acid to various amides and functionalizing the bromine positions, chemists can generate diverse molecular structures to explore as potential therapeutic agents. nih.gov

Interactive Data Tables

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Furan-3-carboxylate Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., HATU) | Furan-3-carboxamide |

| C-Br Bonds | Suzuki Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | Aryl/Alkyl Substituted Furan |

| C-Br Bonds | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | Alkynyl Substituted Furan |

| C-Br Bonds | Stille Coupling | Organostannane, Pd Catalyst | Variously Substituted Furan |

| C-Br Bonds | Lithiation | Organolithium Reagent (e.g., n-BuLi) | Lithiated Furan Intermediate |

Table 2: Classes of Compounds and Materials Accessible from this compound

| Class | Application Area | Key Synthetic Strategy |

| Polyfunctionalized Furans | Medicinal Chemistry, Agrochemicals | Sequential cross-coupling and amide/ester formation |

| Fused Heterocycles | Natural Product Synthesis, Pharmaceuticals | Intramolecular coupling or cycloaddition reactions |

| π-Conjugated Oligomers/Polymers | Organic Electronics (OLEDs, OPVs, OFETs) | Polymerization via cross-coupling reactions |

| Specialized Organic Dyes | Material Science, Imaging | Extension of conjugation with chromophoric groups |

Computational and Theoretical Investigations of 2,5 Dibromofuran 3 Carboxylic Acid

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and intermolecular interactions. For 2,5-Dibromofuran-3-carboxylic acid, key aspects of its electronic nature are elucidated through analysis of its frontier molecular orbitals and molecular electrostatic potential.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. google.com A smaller gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. google.com

For furan-based compounds, the HOMO-LUMO gap is influenced by the nature and position of substituents. In the case of this compound, the electron-withdrawing bromine atoms and the carboxylic acid group are expected to lower the energies of both the HOMO and LUMO. This effect can lead to a significant modulation of the HOMO-LUMO gap compared to unsubstituted furan (B31954). Computational studies on similar molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have utilized Density Functional Theory (DFT) to determine these properties and have shown that such molecules can possess high electronic stability. nih.gov

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net

In this compound, the most negative electrostatic potential is expected to be located around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction and hydrogen bonding. The hydrogen atom of the hydroxyl group will exhibit a strong positive potential, indicating its acidic nature. The bromine atoms, due to their electronegativity and lone pairs, will also influence the electrostatic potential map, creating regions of negative potential. Such analyses are crucial for understanding non-covalent interactions and guiding the design of novel materials or biologically active compounds. researchgate.net

| Computational Parameter | Description | Predicted Characteristics for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Expected to be lowered by electron-withdrawing groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Expected to be lowered by electron-withdrawing groups. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. |

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations provide quantitative measures of a molecule's reactivity through various descriptors derived from its electronic structure. These parameters help in predicting how this compound will behave in a chemical reaction.

Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated using the energies of the HOMO and LUMO.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. A higher chemical potential indicates a better nucleophile.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Theoretical studies on related benzofuran (B130515) carboxylic acid derivatives have shown that these parameters are invaluable for understanding their chemical reactivity. researchgate.net For this compound, the presence of two bromine atoms and a carboxylic acid group on the furan ring significantly influences these reactivity indices. The strong electron-withdrawing nature of these substituents is expected to result in a lower chemical potential and a higher electrophilicity index, suggesting that the molecule would be a good electrophile.

| Reactivity Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the molecule's nucleophilic/electrophilic character. Likely to be more electrophilic due to substituents. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Relates to the stability and reactivity of the molecule. |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. Expected to be relatively high. |

Mechanistic Studies of Reaction Pathways Using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, several reaction pathways can be investigated computationally.

One important reaction for aromatic carboxylic acids is decarboxylation. Computational studies, often using DFT, can model the energy profile of the decarboxylation process, determining the activation energy and the structure of the transition state. Such studies have been applied to understand the decarboxylative halogenation of various aryl carboxylic acids, a process that could be relevant to the reactivity of the title compound. nih.govprinceton.edu The mechanism may involve the formation of an aryl radical intermediate, which can then be functionalized. princeton.edu

Furthermore, the bromine atoms on the furan ring are potential sites for substitution reactions. Theoretical calculations can model the mechanism of nucleophilic aromatic substitution, helping to predict whether the reaction proceeds via an addition-elimination mechanism or other pathways. These studies provide a step-by-step understanding of bond-breaking and bond-forming processes, which is often difficult to obtain through experimental means alone.

Regioselectivity Predictions through Theoretical Modeling

Regioselectivity refers to the preference for a reaction to occur at one position over another. In a substituted furan ring like that in this compound, theoretical modeling can predict the most likely sites for further chemical modification.

The directing effects of the existing substituents play a crucial role. The carboxylic acid group is a deactivating, meta-directing group in typical electrophilic aromatic substitution. However, the electronic properties of the furan ring and the influence of the two bromine atoms create a more complex system. Computational methods can be used to predict the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions.

By calculating the distribution of charge, the energies of possible intermediates (such as sigma complexes in electrophilic substitution), and Fukui functions (which indicate the most reactive sites), theoretical models can provide a reliable prediction of the reaction's outcome. For instance, in reactions involving electrophilic attack, the model would identify the carbon atom on the furan ring that is most susceptible to attack by an electrophile. This predictive power is invaluable for designing synthetic routes to new derivatives of this compound. Studies on the hydroarylation of furan-2-yl-propenoic acids have demonstrated the utility of DFT in understanding reactive intermediates and reaction pathways. nih.gov

Advanced Characterization and Analytical Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 2,5-Dibromofuran-3-carboxylic acid. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the exact molecular formula.

The theoretical exact mass of this compound is 267.83707 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the confident differentiation of the target compound from other molecules that may have the same nominal mass but different elemental compositions. The distinct isotopic pattern of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), further aids in the confirmation of the presence and number of bromine atoms in the molecule.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₂Br₂O₃ |

| Monoisotopic Mass | 267.83707 Da |

| Average Mass | 269.88 g/mol |

Data sourced from PubChem. nih.gov

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it central to the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to be relatively simple. It would feature a singlet for the single proton on the furan (B31954) ring (H-4). The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent bromine atom and the carboxylic acid group. Additionally, a broad singlet corresponding to the acidic proton of the carboxylic acid group would be observed, typically in the downfield region of the spectrum (δ 10-13 ppm), although its position and appearance can be affected by solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| C-2 | ~125 |

| C-3 | ~115 |

| C-4 | ~110 |

| C-5 | ~120 |

Note: These are predicted values and may differ from experimental results. np-mrd.org

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and furan functional groups. A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.comspectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band in the region of 1760-1690 cm⁻¹. orgchemboulder.com The presence of the furan ring would be indicated by C-O-C stretching and C=C stretching vibrations within the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy can also provide valuable information about the molecular structure. The C=C bonds within the furan ring and the C=O bond of the carboxylic acid are expected to give rise to distinct Raman scattering signals. s-a-s.org Raman spectroscopy is particularly useful for observing non-polar or symmetric vibrations that may be weak or absent in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. rsc.orgresearchgate.net

Table 3: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (broad) | 3300 - 2500 |

| Carboxylic Acid C=O | Stretch (strong) | 1760 - 1690 |

| Furan Ring C-O-C | Stretch | ~1200 - 1000 |

| Furan Ring C=C | Stretch | ~1500 - 1400 |

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any potential isomers that may have formed during its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of polar organic compounds like carboxylic acids. A C18 stationary phase with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point for method development. Detection is typically achieved using a UV detector, as the furan ring and carboxylic acid functionality will absorb UV light. HPLC can effectively separate the target compound from impurities and isomers, allowing for accurate purity determination.

Gas Chromatography (GC): Due to the low volatility of carboxylic acids, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.govtcichemicals.com The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. This technique is highly sensitive and can be used to detect and quantify trace impurities.

The separation of positional isomers of similar compounds, such as difluorophenylacetic acid, has been successfully achieved using various chromatographic techniques, highlighting the feasibility of these methods for the analysis of this compound and its potential isomers. bldpharm.com

Future Perspectives in 2,5 Dibromofuran 3 Carboxylic Acid Research

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 2,5-Dibromofuran-3-carboxylic acid is pivotal for its broader application. Future research is anticipated to focus on the development of more sustainable and efficient synthetic pathways, moving away from harsh reagents and multi-step procedures.

Current synthetic approaches often rely on the bromination of furan-3-carboxylic acid, which can present challenges in controlling regioselectivity and may involve the use of hazardous brominating agents. A key area of future development will be the exploration of catalytic C-H activation and functionalization of the furan (B31954) ring. This approach could enable the direct and selective introduction of bromine atoms onto a furan-3-carboxylic acid precursor, minimizing waste and improving atom economy.

Furthermore, leveraging biomass-derived platform chemicals as starting materials represents a significant stride towards sustainability. For instance, processes that convert carbohydrates into furan derivatives like 2,5-diformylfuran could be adapted. researchgate.netmdpi.com Subsequent selective oxidation and halogenation steps, potentially through biocatalytic or electrochemical methods, could provide a greener route to this compound and its analogues.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Advantages | Challenges |

| Traditional Bromination | Established methodology | Use of hazardous reagents, potential for side products |

| Catalytic C-H Activation | High atom economy, improved selectivity | Catalyst development, optimization of reaction conditions |

| Biomass-derived Routes | Sustainable starting materials, reduced environmental impact | Multi-step processes, catalyst and process optimization |

Exploration of Unconventional Reactivity Patterns

The electron-deficient nature of the furan ring in this compound, due to the presence of two electron-withdrawing bromine atoms and a carboxylic acid group, suggests that it may exhibit unconventional reactivity in cycloaddition reactions. While furans typically act as dienes in Diels-Alder reactions, their reactivity is often limited to electron-rich derivatives. nih.gov

Future investigations should explore the potential of this compound and its derivatives to participate in [4+2] cycloadditions with highly reactive dienophiles under forcing conditions or with Lewis acid catalysis. mdpi.com The electron-withdrawing substituents may also render the furan susceptible to inverse-electron-demand Diels-Alder reactions. Moreover, the exploration of other pericyclic reactions, such as [8+2] cycloadditions with partners like 8,8-dicyanoheptafulvene, could lead to the formation of complex polycyclic systems. nih.govacs.org

Another avenue for exploration is the selective activation of one bromine atom over the other. The differential reactivity of the bromine atoms at the 2- and 5-positions could be exploited in sequential cross-coupling reactions, allowing for the controlled introduction of different substituents.

Expanding the Scope of Derivatization for New Chemical Entities

The three functional groups of this compound provide multiple handles for derivatization, opening the door to a vast chemical space of novel compounds with potential applications in medicinal chemistry and materials science.

The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acid halides, which can then serve as precursors for further transformations. For instance, coupling of the carboxylic acid with various amines or alcohols could generate libraries of new chemical entities for biological screening.

The two bromine atoms are prime sites for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. wikipedia.orgsigmaaldrich.comnrochemistry.com This would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups. The synthesis of 2,5-disubstituted furan derivatives containing moieties like 1,3-thiazole has shown promise in the development of α-glucosidase inhibitors. nih.gov Similarly, the synthesis of novel halogenated angular azaphenothiazinones through coupling reactions has yielded compounds with significant biological activity. juniperpublishers.com Applying these strategies to this compound could lead to the discovery of new therapeutic agents.

Table 2: Potential Derivatization Reactions and Applications

| Reaction Type | Functional Group Targeted | Potential Substituents | Potential Applications |

| Esterification/Amidation | Carboxylic Acid | Alkyl, Aryl, Amino Acid Residues | Prodrugs, Bioconjugates |

| Suzuki Coupling | Bromine Atoms | Aryl, Heteroaryl, Vinyl | Biologically active compounds, Organic electronics |

| Buchwald-Hartwig Amination | Bromine Atoms | Primary and Secondary Amines | Medicinal chemistry scaffolds |

| Sonogashira Coupling | Bromine Atoms | Terminal Alkynes | Conjugated materials, Molecular wires |

Integration into Emerging Fields of Synthetic Organic Chemistry

The unique structural features of this compound make it an attractive building block for integration into emerging areas of synthetic organic chemistry.

In the field of sustainable polymers , furan-based monomers are being explored as renewable alternatives to petroleum-derived chemicals. acs.org While 2,5-furandicarboxylic acid is a key monomer, the introduction of bromine atoms in this compound could be leveraged to synthesize flame-retardant polymers or to create materials that can be further functionalized post-polymerization.

In the area of flow chemistry , the development of continuous-flow processes for the synthesis and derivatization of this compound could offer significant advantages in terms of safety, scalability, and efficiency. The precise control over reaction parameters in flow reactors could enable selective transformations that are challenging to achieve in batch processes.

Furthermore, the application of photoredox catalysis to initiate novel transformations of this compound is a promising direction. This could involve, for example, the radical-mediated functionalization of the furan ring or the selective cleavage of a C-Br bond under mild conditions.

The synthesis of novel antimicrobial and anticancer agents from substituted carboxylic acids is an active area of research. nih.gov The derivatization of this compound could provide a new class of compounds for evaluation in these therapeutic areas.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dibromofuran-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Bromination of furan-3-carboxylic acid derivatives using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) is a common approach. Optimize reaction temperature (typically 0–25°C) and stoichiometry (2–3 equivalents of Br₂) to minimize over-bromination. Monitor progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using melting point analysis and ¹H/¹³C NMR .

Q. How should researchers handle discrepancies in spectral data (e.g., NMR or IR) during characterization?

- Methodological Answer : Cross-validate spectral data with computational predictions (DFT-based NMR chemical shift calculations) and compare to structurally similar brominated furans (e.g., 3,4-dibromo-2,5-dihydrofuran derivatives). For unresolved contradictions, repeat synthesis under controlled conditions and analyze using alternative techniques like high-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) .

Q. What safety precautions are critical when handling brominated furan derivatives?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy (H315/H319 hazards). Dispose of waste via institutional protocols for halogenated organics, as ecotoxicity data for this compound are unavailable .

Advanced Research Questions

Q. How do bromine substituents influence the electronic and steric properties of the furan ring in catalytic applications?

- Methodological Answer : Bromine’s electron-withdrawing effects reduce furan’s electron density, altering reactivity in cross-coupling or cycloaddition reactions. Use Hammett substituent constants (σₚ values) to predict electronic effects. Steric hindrance from bromine can be quantified via X-ray crystallography (e.g., analyzing Br⋯Br contacts or dihedral angles) .

Q. What strategies resolve contradictions in reaction yields between batch and flow-chemistry setups?

- Methodological Answer : Conduct kinetic studies (e.g., in situ FTIR or Raman spectroscopy) to compare intermediate formation rates. Adjust residence time and mixing efficiency in flow systems. Use design-of-experiments (DoE) to identify critical variables (e.g., temperature gradients, reagent stoichiometry) .

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites (e.g., C-Br bond dissociation energies). Validate predictions with experimental coupling reactions using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Data Analysis and Validation

Q. What methods ensure reproducibility in crystallographic studies of brominated furans?

- Methodological Answer : Use single-crystal X-ray diffraction with low-temperature data collection (100 K) to minimize thermal motion artifacts. Refine structures using software (e.g., SHELXL) and validate via R-factor convergence (<5%). Cross-check with Cambridge Structural Database (CSD) entries for similar compounds (e.g., CCDC 1828960) .

Q. How should researchers address conflicting bioactivity results in structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.